5,11-Dimethyl[1]benzothieno[3,2-g]isoquinoline
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Overview
Description
5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines It is characterized by the presence of a thieno ring fused to a benzoisoquinoline structure, with two methyl groups attached at the 5th and 11th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the use of a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization .
Industrial Production Methods
Industrial production methods for 5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinolines.
Scientific Research Applications
5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dimethylbenzo[4,5]thieno[2,3-g]isoquinoline 6,6-dioxide
- 5,11-Dimethylbenzo[4,5]thieno[3,2-g]quinoline
Uniqueness
5,11-Dimethylbenzo[4,5]thieno[3,2-g]isoquinoline is unique due to its specific structural arrangement and the presence of two methyl groups at the 5th and 11th positions. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
23018-34-0 |
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Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5,11-dimethyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H13NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9H,1-2H3 |
InChI Key |
DSVKDTXRCZAEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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